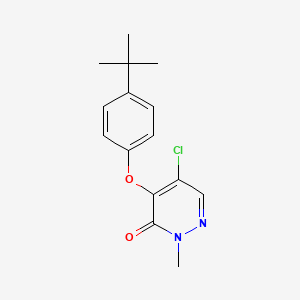
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone, also known as PNU-74654, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of double-strand DNA breaks. The accumulation of DNA damage leads to cell death, particularly in cancer cells that have a high rate of DNA replication. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.2 μM.
Biochemical and physiological effects:
In addition to its effects on PARP activity, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to have other biochemical and physiological effects. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Inhibition of NF-κB can lead to a reduction in inflammation, which may be beneficial in the treatment of certain diseases such as arthritis and inflammatory bowel disease. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which may be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potency as a PARP inhibitor. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP with an IC50 value of 0.2 μM, which makes it a useful tool in studying the role of PARP in DNA repair and cell death. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells, which may have potential clinical applications.
One limitation of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potential for off-target effects. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of other enzymes such as acetylcholinesterase and NF-κB, which may complicate the interpretation of experimental results. Additionally, the synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Future Directions
For the study of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone include the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.
Synthesis Methods
The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydrazine hydrate and chloroacetic acid to form the final product, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone. The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Scientific Research Applications
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNPBMPDZHIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
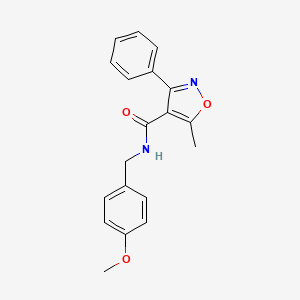
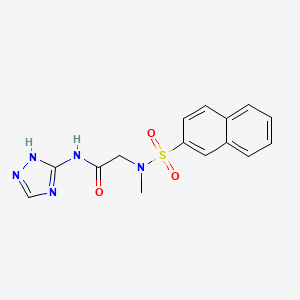
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)

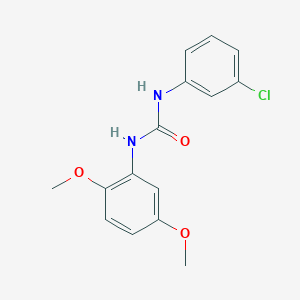
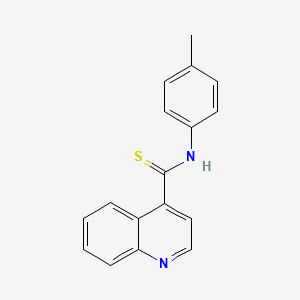

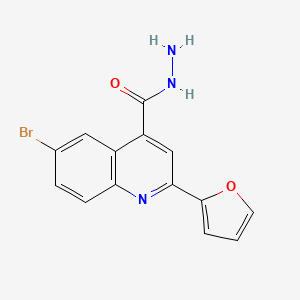
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)